Cesium iodide (CAS 7789-17-5) is a high-density, heavy alkali halide characterized by its broad optical transparency and highly tunable ionic lattice. Commercially, it is highly valued for its large effective atomic number (Z=54) and density (4.51 g/cm³), which provide higher stopping power for high-energy radiation compared to lighter halides [1]. Beyond its foundational role as a premium scintillation material, high-purity CsI is a critical precursor in the synthesis of advanced optoelectronics, particularly in stabilizing the crystal structure of next-generation perovskite photovoltaics. Its distinct combination of far-infrared transparency, structural stabilizing properties, and high photon yield makes it an indispensable material for industrial buyers in the spectroscopy, radiation detection, and renewable energy sectors.
Attempting to substitute Cesium iodide with lighter or more common alkali halides frequently compromises application-critical performance and manufacturability. In scintillation and radiation detection, defaulting to the industry-standard Sodium iodide (NaI) results in lower stopping power and necessitates stringent, costly hermetic sealing due to NaI's extreme hygroscopicity. In infrared optics, substituting CsI with Potassium bromide (KBr) prematurely cuts off transmission at 400 cm⁻¹, blinding spectrometers to critical far-infrared vibrational modes [1]. Furthermore, in perovskite solar cell manufacturing, relying solely on organic iodide precursors like methylammonium iodide (MAI) leads to severe thermal degradation at standard operating temperatures, rendering the final photovoltaic modules commercially unviable. Procurement of high-purity CsI is therefore mandatory to achieve the necessary thermal, optical, and physical performance baselines.
In gamma-ray and X-ray detection applications, Cesium iodide (when doped with Thallium) provides greater stopping power and photon yield compared to the industry standard Sodium iodide (NaI). CsI boasts a density of 4.51 g/cm³ versus 3.67 g/cm³ for NaI, which translates to a significantly shorter radiation length and higher absorption efficiency. Furthermore, CsI(Tl) achieves a higher light yield—typically around 65,000 photons/MeV—compared to NaI(Tl), which yields approximately 40,000 photons/MeV. Crucially for manufacturability, CsI is only slightly hygroscopic, whereas NaI is highly hygroscopic and requires complex, hermetically sealed housing [1].
| Evidence Dimension | Density and Light Yield |
| Target Compound Data | 4.51 g/cm³; ~65,000 photons/MeV |
| Comparator Or Baseline | NaI(Tl) (3.67 g/cm³; ~40,000 photons/MeV) |
| Quantified Difference | 22.8% higher density and >60% higher light yield |
| Conditions | Room temperature gamma-ray spectroscopy |
Enables manufacturers to design more compact, higher-resolution radiation detectors with reduced packaging costs and lower background noise.
For infrared beam splitters and sample windows, Cesium iodide offers a significantly wider transmission range than Potassium bromide (KBr), the most common mid-IR optical material. While KBr optics experience a low-energy cutoff at approximately 400 cm⁻¹, CsI remains highly transparent down to 200 cm⁻¹ [1]. This extended transmission range is critical for applications requiring far-infrared analysis, such as the characterization of heavy-metal bonds, inorganic pigments, and low-frequency crystal lattice vibrations.
| Evidence Dimension | Low-energy transmission cutoff |
| Target Compound Data | Transparent down to 200 cm⁻¹ |
| Comparator Or Baseline | KBr (cuts off at 400 cm⁻¹) |
| Quantified Difference | 200 cm⁻¹ extension into the far-infrared region |
| Conditions | Mid-to-far FTIR spectroscopy optical components |
Essential for laboratories and instrument manufacturers that require broad-spectrum analysis capabilities beyond the physical limits of standard KBr optics.
In the synthesis of organic-inorganic hybrid perovskites, substituting volatile organic cations with inorganic Cesium (via a CsI precursor) drastically improves the thermal durability of the resulting films. Pure MAPbI3 films (synthesized using methylammonium iodide) begin to thermally degrade into PbI2 at temperatures as low as 85°C. In contrast, incorporating CsI to form mixed-cation perovskites (e.g., MA_0.85Cs_0.15PbI3) pushes structural stability beyond 150°C. Under accelerated thermal stress testing at 140°C for 80 minutes, Cs-doped devices retain approximately 75% of their initial power conversion efficiency, whereas MA-only baseline devices plummet to just 15% [1].
| Evidence Dimension | Efficiency retention under thermal stress |
| Target Compound Data | ~75% PCE retention at 140°C (80 min) |
| Comparator Or Baseline | MAI precursor / MAPbI3 (~15% PCE retention) |
| Quantified Difference | 5x higher efficiency retention and >65°C increase in degradation threshold |
| Conditions | Unencapsulated thin films under 140°C thermal stress |
Overcomes the primary thermal degradation bottleneck in perovskite solar cell commercialization, enabling high-temperature manufacturing and long-term operational stability.
Leveraging its high density (4.51 g/cm³) and high light yield, CsI is a highly utilized material for compact, high-efficiency scintillation counters used in medical imaging, geological logging, and high-energy physics. Its lower hygroscopicity compared to NaI simplifies device packaging and extends operational lifespans in harsh environments [1].
Because CsI transmits infrared light down to 200 cm⁻¹, it is heavily procured for manufacturing beam splitters, cuvettes, and optical windows for FTIR spectrometers. This makes it indispensable for forensic analysis, inorganic chemistry, and materials science where detecting low-frequency vibrational modes is required [2].
As a critical precursor in thin-film solar cell manufacturing, CsI is used to formulate mixed-cation or all-inorganic perovskite layers (such as CsPbI3). This application directly relies on CsI's ability to lock the perovskite crystal lattice into a thermally stable phase, preventing the rapid degradation at >85°C that plagues standard organic-based cells [3].
Irritant;Health Hazard;Environmental Hazard